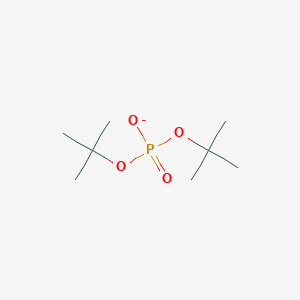

Di-tert-butyl hydrogen phosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Di-tert-butyl hydrogen phosphate can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butyl phosphite with potassium permanganate and potassium bicarbonate in water. The reaction mixture is cooled to 0°C and stirred for about an hour. After the addition of potassium permanganate, the mixture is heated to 60°C to coagulate the colloidal suspension of manganese dioxide, which is then filtered off. The filtrate is treated with concentrated hydrochloric acid to precipitate the this compound .

Analyse Chemischer Reaktionen

Di-tert-butyl hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate, hydrogen chloride, and tetrabutylammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Analytical and Bioanalytical Chemistry

Di-tert-butyl hydrogen phosphate is utilized in the inhibition of cell growth, which has implications in bioprocessing materials. It serves as a degradation product of phosphite antioxidants used in manufacturing single-use equipment. The compound's inhibitory effects were confirmed through chromatography and mass spectrometry, highlighting its potential as a research tool in cellular studies.

Table 1: Inhibition Effects of this compound

| Compound | Cell Growth Inhibition Effect |

|---|---|

| This compound | Severe |

| Other related phosphite antioxidants | Moderate |

Pharmaceutical Chemistry

In pharmaceutical applications, this compound acts as an intermediate for preparing N-phosphonooxymethyl prodrugs. These prodrugs enhance the bioavailability of active pharmaceutical ingredients by improving their absorption and efficacy when administered .

Case Study: Prodrug Development

- Objective : Increase bioavailability of drugs.

- Method : Synthesis of prodrugs using this compound.

- Results : Enhanced delivery methods for pharmaceuticals, enabling injectable formulations rather than oral tablets.

Materials Science

This compound is employed in the preparation of Nasicon-type phosphates, which are crucial for developing fast ion conductors with low thermal expansion ceramics. This application is vital for advancements in battery technology and solid-state ionic conductors.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Nasicon-type phosphates | Used in fast ion conductors |

| Low thermal expansion ceramics | Essential for battery technology |

Synthetic Chemistry

The compound serves as a precursor in various synthetic reactions, including the hydrolysis of phosphinates and phosphonates under acidic and basic conditions. This versatility makes it a valuable reagent in organic synthesis .

Biomedical Research

While this compound itself may not exhibit direct biological activity, its derivatives have been studied for potential pharmacological effects, including antibacterial and antiviral properties. This aspect emphasizes its relevance in drug development and biochemical research .

Wirkmechanismus

The mechanism of action of di-tert-butyl hydrogen phosphate involves its role as an acidic catalyst in the decomposition of cumyl hydroperoxide to phenol and acetone. It also reacts with other hydroperoxides, such as tert-butyl and tetralyl hydroperoxide, to form efficient chain-breaking antioxidants .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl hydrogen phosphate can be compared with similar compounds such as dibutyl phosphate and bis(2,4-di-tert-butylphenyl) hydrogen phosphateBis(2,4-di-tert-butylphenyl) hydrogen phosphate is another related compound with different substituents on the phosphate group .

Biologische Aktivität

Di-tert-butyl hydrogen phosphate (DTBHP) is an organophosphorus compound with diverse biological activities. This article explores its properties, mechanisms, and implications in various biological contexts, supported by research findings and case studies.

- Chemical Formula : CHOP

- Molecular Weight : 210.21 g/mol

- IUPAC Name : this compound

- Appearance : Colorless liquid

- Boiling Point : 252°C

- Flash Point : 106°C

This compound exhibits biological activity primarily through its interactions with cellular signaling pathways and as a potential antioxidant. Its structure allows it to participate in various biochemical reactions, influencing cellular functions.

Biological Activities

- Antioxidant Activity : DTBHP has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that DTBHP can modulate inflammatory responses. In studies involving RAW264.7 macrophage cells, combinations of DTBHP with other antioxidants demonstrated a reduction in the expression of pro-inflammatory genes such as Cox2 and TNF-α when stimulated by lipopolysaccharides (LPS) .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it exhibited significant cytotoxicity against HeLa cells with an IC value of approximately 10 μg/mL .

- Adipogenic Effects : Recent studies have suggested that related compounds, such as 2,4-di-tert-butylphenol (a structural analog), can induce adipogenesis in mesenchymal stem cells, raising concerns about potential obesogenic effects .

Table 1: Summary of Biological Activities of DTBHP

| Activity Type | Model/System | Concentration | Observed Effect |

|---|---|---|---|

| Antioxidant | Various cell lines | Varies | Scavenging of free radicals |

| Anti-inflammatory | RAW264.7 cells | 10 μM | Inhibition of Cox2 and TNF-α expression |

| Cytotoxicity | HeLa cells | 10 μg/mL | Induction of apoptosis |

| Adipogenesis | Mesenchymal stem cells | Varies | Increased expression of adipocyte markers |

Detailed Research Findings

-

Antioxidant Mechanism :

- Studies have shown that DTBHP can enhance the antioxidant capacity when combined with other agents like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The synergistic effects observed in these combinations suggest a complex interaction that may lead to improved cellular protection against oxidative damage .

- Inflammation Modulation :

- Cytotoxicity Assessment :

Eigenschaften

IUPAC Name |

ditert-butyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWZQCDRZRYAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330480 | |

| Record name | Di-tert-butyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33494-81-4 | |

| Record name | Phosphoric acid, bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33494-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.